molecular formula C3H6N4O2S B6151170 1-methyl-1H-1,2,3-triazole-4-sulfonamide CAS No. 1880862-28-1

1-methyl-1H-1,2,3-triazole-4-sulfonamide

Cat. No.: B6151170
CAS No.: 1880862-28-1
M. Wt: 162.17 g/mol
InChI Key: WHINTPULBAPLQR-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-triazole-4-sulfonamide (CAS 1880862-28-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C3H6N4O2S, with a molecular weight of 162.17 g/mol . This compound features a hybrid structure combining a 1,2,3-triazole heterocycle with a sulfonamide functional group, a combination known to impart valuable biological properties. The 1,2,3-triazole ring is a privileged scaffold in drug design due to its metabolic stability and ability to engage in key dipole interactions and hydrogen bonding with biological targets . The sulfonamide group is a classic pharmacophore present in a wide range of therapeutic agents, known to act as a potent zinc-binding group (ZBG) responsible for inhibiting various enzymes, including carbonic anhydrases . This molecular architecture makes this compound a versatile precursor for developing novel bioactive molecules. Its primary research value lies in the design and synthesis of new anticancer agents. Hybrid molecules incorporating triazole and sulfonamide motifs have demonstrated promising cytotoxic activity against various human cancer cell lines, including liver (HepG-2) and breast (MCF-7) carcinomas . These compounds often exert their effects through the inhibition of key enzymatic targets involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis, and the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII . Inhibition of these enzymes can disrupt signaling pathways crucial for tumor growth and survival. Furthermore, the structural motif is also investigated for its potential in cholinesterase inhibition, which is relevant for researching therapies for neurological conditions . The compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1880862-28-1

Molecular Formula

C3H6N4O2S

Molecular Weight

162.17 g/mol

IUPAC Name

1-methyltriazole-4-sulfonamide

InChI

InChI=1S/C3H6N4O2S/c1-7-2-3(5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9)

InChI Key

WHINTPULBAPLQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)S(=O)(=O)N

Purity

95

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in the molecule by detecting the vibrational frequencies of its bonds. For 1-methyl-1H-1,2,3-triazole-4-sulfonamide, the FTIR spectrum would show characteristic absorption bands confirming its key structural features.

The sulfonamide group is a strong marker, exhibiting two distinct, strong stretching vibrations for the S=O bonds, typically found in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide amine can be observed as a band around 3200-3300 cm⁻¹. The C-H stretching of the methyl group and the triazole ring proton would appear near 2900-3100 cm⁻¹. Vibrations associated with the triazole ring itself, including C=N and N=N stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov Analysis of shifts in the N-H stretching band can also provide insight into intermolecular hydrogen bonding in the solid state. nih.gov

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3300N-H StretchSulfonamide (-SO₂NH₂)
2900 - 3100C-H StretchAromatic (Triazole) & Aliphatic (Methyl)
1400 - 1600Ring StretchingTriazole Ring (C=N, N=N)
1330 - 1370Asymmetric SO₂ StretchSulfonamide (-SO₂)
1140 - 1180Symmetric SO₂ StretchSulfonamide (-SO₂)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass, allowing for the confirmation of its elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₃H₆N₄O₂S) is 179.02842 Da.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would reveal its characteristic fragmentation pathways. Based on studies of structurally related sulfonated 1,2,3-triazoles, fragmentation is expected to initiate with characteristic losses. mdpi.com A primary fragmentation route would likely involve the loss of sulfur dioxide (SO₂, 64 Da). Other significant fragmentation could include the cleavage of the sulfonamide group, leading to the loss of the amino radical (•NH₂) or the entire sulfonamide moiety. The triazole ring itself can undergo cleavage, often with the elimination of a neutral nitrogen molecule (N₂, 28 Da). mdpi.com These fragmentation patterns provide a structural fingerprint that helps confirm the identity of the compound.

Ion DescriptionProposed FormulaCalculated m/zNeutral Loss
[M+H]⁺C₃H₇N₄O₂S⁺179.0284-
[M+H-SO₂]⁺C₃H₇N₄⁺115.0665SO₂
[M+H-NH₂]⁺C₃H₅N₃O₂S⁺163.0124•NH₂

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Based on the structures of similar compounds like methyl 1H-1,2,3-triazole-4-carboxylate, the 1,2,3-triazole ring is expected to be essentially planar. nih.gov The analysis would reveal the geometry of the sulfonamide group and its orientation relative to the triazole ring. Crucially, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal lattice, particularly the hydrogen bonding network formed by the sulfonamide's N-H donor and potential acceptors like the sulfonyl oxygens or triazole nitrogens. nih.gov

Advanced Spectroscopic Techniques for Isomer Differentiation and Tautomeric Studies

The structure of this compound is fixed by the N-methyl group, which prevents the 1H-2H tautomerism commonly observed in unsubstituted 1,2,3-triazoles. acs.org However, advanced spectroscopic techniques are vital for distinguishing it from its constitutional isomers, such as 2-methyl-2H-1,2,3-triazole-4-sulfonamide or 1-methyl-1H-1,2,3-triazole-5-sulfonamide.

Gas-phase techniques like infrared multiple photon dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, can differentiate between isomers. mdpi.com Each isomer will produce a unique gas-phase IR spectrum based on its specific vibrational modes. Furthermore, collision-induced dissociation in tandem mass spectrometry (MS/MS) would generate distinct fragmentation patterns for each isomer, allowing for their unambiguous identification even in a mixture. mdpi.com These methods probe the intrinsic properties of the isolated ions, providing a powerful tool for detailed structural analysis beyond what is possible with standard condensed-phase techniques.

Theoretical and Computational Investigations of 1 Methyl 1h 1,2,3 Triazole 4 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 1-methyl-1H-1,2,3-triazole-4-sulfonamide, DFT calculations can elucidate its fundamental electronic properties, optimized geometry, and reactivity. nih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is reached.

Conformational analysis of the molecule would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The key rotatable bonds in this compound are the C-S and S-N bonds of the sulfonamide group. By systematically rotating these bonds and performing energy calculations, a potential energy surface can be mapped to identify the most stable conformers. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for such optimizations. nih.gov The results of these calculations provide critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond Length C4-S1.78 Å
S-O11.45 Å
S-O21.45 Å
S-N (sulfonamide)1.65 Å
N1-CH31.47 Å
Bond Angle O1-S-O2120.5°
C4-S-N (sulfonamide)106.8°
N2-N1-CH3118.9°
Dihedral Angle C5-C4-S-N (sulfonamide)85.0°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com The distribution of HOMO and LUMO density across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often located on the triazole ring and the sulfonamide's nitrogen atom, while the LUMO may be distributed around the electron-withdrawing sulfonyl group. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyValue (eV)Description
EHOMO -7.50Energy of the Highest Occupied Molecular Orbital
ELUMO -1.25Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 6.25Indicates high kinetic stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack and are favorable sites for interacting with positive charges (e.g., hydrogen bond donors). In this compound, these regions are expected around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the triazole ring.

Blue regions (positive potential) denote areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine and methyl groups.

Green regions represent areas of neutral potential.

The MEP surface provides a visual guide to how the molecule will interact with other molecules, including biological receptors or solvent molecules, through hydrogen bonding, dipole-dipole, and other electrostatic interactions. pensoft.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

While quantum chemical calculations describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its movements over a period of nanoseconds. This allows for the study of:

Solvation Effects: How water molecules arrange around the solute and form hydrogen bonds with the sulfonamide and triazole moieties.

Conformational Flexibility: Observing how the molecule samples different conformations in solution, providing a dynamic picture that complements the static view from geometry optimization.

Interaction Dynamics: If placed in a system with a biological target like an enzyme, MD simulations can be used to assess the stability of the ligand-protein complex, calculating metrics like the Root Mean Square Deviation (RMSD) to see how much the ligand's position deviates from an initial docked pose. nih.gov

Monte Carlo (MC) Simulations for Adsorption and Interaction Energy Calculations

Monte Carlo (MC) simulations are another computational method used to study molecular systems. Instead of solving equations of motion, MC methods use random sampling to generate different configurations of the system. uq.edu.au A new configuration is accepted or rejected based on a probability criterion, typically related to the change in the system's energy (e.g., the Metropolis algorithm).

MC simulations are particularly useful for studying:

Adsorption: Simulating the adsorption of this compound onto a surface. This is relevant in materials science or for understanding how the molecule might interact with a solid-phase catalyst or a biological membrane.

Interaction Energies: Calculating the average interaction energy between the molecule and its environment (e.g., a solvent or a host molecule). By comparing the energy of the complex to the energies of the individual components, a binding energy can be determined.

These simulations can provide a statistical overview of the most probable interaction states and their corresponding energies, complementing the dynamic information from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. mjcce.org.mk This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. kashanu.ac.ir

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Collection: Assembling a group of analogous compounds with experimentally measured biological activity (e.g., enzyme inhibition IC50 values).

Descriptor Calculation: Calculating various types of molecular descriptors for each compound, which can include:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc., derived from DFT calculations.

Model Building and Validation: Using statistical software to generate a regression model that links the descriptors to the activity. The model's predictive power is then tested using an external set of compounds not used in the model's creation. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

In Silico Predictions of Key Molecular Properties relevant to Chemical Reactivity and Interactions

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. For triazole derivatives, these methods help in understanding their behavior in chemical reactions and their potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ntu.edu.iq

For various 1,2,4-triazole (B32235) derivatives, DFT calculations have been performed to determine these parameters. For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed HOMO energies ranging from -7.144 eV to -6.973 eV and LUMO energies from -2.526 eV to -1.358 eV. nih.gov This resulted in HOMO-LUMO energy gaps between 4.618 eV and 5.637 eV. nih.gov Another study on 1,2,3-triazole and chiral Schiff base hybrids reported HOMO-LUMO energy gaps ranging from 3.37 eV to 4.76 eV. nih.gov These values indicate that substitutions on the triazole ring significantly influence the electronic properties.

Similarly, a study on 3-Mercapto-4-methyl-4H-1,2,4-triazole (MMTZ), which exists in thione and thiol tautomeric forms, showed that the thione form is more stable. The calculated HOMO and LUMO energies for the stable thione form indicate that charge transfer occurs within the molecule, a property relevant for applications in organic electroluminescent devices (OLEDs). researchgate.net

Interactive Data Table: HOMO-LUMO Energies of Related Triazole Derivatives

Compound/Derivative ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide-7.144 to -6.973-2.526 to -1.3584.618 to 5.637 nih.gov
1,2,3-Triazole and Chiral Schiff Base HybridsNot specifiedNot specified3.37 to 4.76 nih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. Red regions on the MEP map indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

In studies of various triazole derivatives, the negative potential is often located around the nitrogen atoms of the triazole ring and any oxygen or sulfur atoms in the substituents, making these sites potential centers for electrophilic interaction. nih.gov For example, in a series of 1,4-disubstituted 1,2,3-triazole acetamide (B32628) derivatives, the most electronegative potential was found on the nitrogen atoms of the triazole ring and the oxygen atoms of the carbonyl groups. nih.gov

For sulfonamide derivatives, the oxygen atoms of the sulfonyl group typically exhibit a strong negative electrostatic potential. nih.gov This suggests that in this compound, the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonamide group would be the primary sites for electrophilic interactions.

Interactive Data Table: General Reactivity Descriptors from In Silico Studies

DescriptorGeneral Findings for Related TriazolesRelevance to Chemical Reactivity and Interactions
HOMO Energy Ranges from -7.144 to -6.973 eV for some 1,2,4-triazole derivatives. nih.govIndicates the electron-donating ability of the molecule.
LUMO Energy Ranges from -2.526 to -1.358 eV for some 1,2,4-triazole derivatives. nih.govIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Varies significantly with substitution (e.g., 3.37 to 5.637 eV). nih.govnih.govA larger gap implies higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Negative potential is typically localized on triazole nitrogens and substituent heteroatoms (O, S). nih.govnih.govPredicts sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions.

Chemical Reactivity and Transformation Pathways of 1 Methyl 1h 1,2,3 Triazole 4 Sulfonamide

Stability and Degradation Pathways

There is no specific experimental data concerning the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonamide under controlled conditions such as varying pH, temperature, light, or in oxidative/reductive environments. Generally, the 1,2,3-triazole ring is known for its high degree of stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. tandfonline.comnih.gov However, the influence of the 4-sulfonamide group on this stability has not been specifically investigated for this isomer.

Electrophilic and Nucleophilic Substitution Reactions

No studies detailing electrophilic or nucleophilic substitution reactions on the triazole ring or the sulfonamide nitrogen of this compound have been published. The electronic properties of the 1-methyl-1,2,3-triazole ring system, influenced by the sulfonamide group, would dictate the feasibility and regioselectivity of such reactions, but this remains an area for future research.

Reactions Involving the Sulfonamide Moiety

While the N-alkylation and acylation of sulfonamides are common reactions, rsc.org and the hydrolysis of the sulfonamide bond can occur under certain conditions, no specific examples or studies involving this compound are documented. The reactivity would be influenced by the electron-withdrawing nature of the adjacent triazole ring, but empirical data is required for a precise description.

Cycloaddition Reactions and Further Heterocycle Annulation

The 1,2,3-triazole ring itself is the product of a cycloaddition reaction (a Huisgen 1,3-dipolar cycloaddition) and is generally aromatic and stable, making it unlikely to participate in further cycloaddition reactions under normal conditions. acs.orgmdpi.comnih.gov There is no literature on using this compound as a building block for more complex heterocyclic architectures through annulation.

Mechanistic Studies of Specific Chemical Transformations

In the absence of published studies on the chemical transformations of this compound, there are no corresponding mechanistic investigations.

Advanced Research Applications in Chemical Sciences and Mechanistic Biology

Corrosion Inhibition Mechanisms and Performance in Material Protection

Triazole-sulfonamide derivatives are recognized for their potential as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. The specific functionalities within the 1-methyl-1H-1,2,3-triazole-4-sulfonamide molecule—namely the nitrogen atoms of the triazole ring, the oxygen and sulfur atoms of the sulfonamide group, and the π-electrons of the heterocyclic ring—are key to its inhibitory action. encyclopedia.pubdntb.gov.ua

The interaction between inhibitor molecules and a metal surface is a critical aspect of corrosion protection, and it can occur through two primary mechanisms: physisorption and chemisorption. researchgate.net

Physisorption (Electrostatic Adsorption): This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, while the inhibitor can become protonated. The electrostatic attraction between them initiates the adsorption process. This type of adsorption is generally weaker and can be the initial step in the inhibition mechanism. encyclopedia.pubresearchgate.net

Chemisorption: This is a stronger, more specific interaction involving the formation of coordinate bonds between the inhibitor molecule and the metal surface. It occurs through the sharing of electrons between the lone pairs of heteroatoms (like nitrogen, oxygen, and sulfur in the triazole-sulfonamide structure) and the vacant d-orbitals of the metal atoms. encyclopedia.pubresearchgate.net Additionally, donor-acceptor interactions can occur where the π-electrons of the triazole ring are shared with the metal's empty orbitals. encyclopedia.pub The value of the Gibbs free energy of adsorption (ΔG°ads) is often used to distinguish between these mechanisms; values around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. researchgate.net For many triazole derivatives, the adsorption process is found to be a combination of both physical and chemical interactions. researchgate.net

The adsorption process is typically spontaneous and follows established models like the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors and understanding their mechanism of action.

Potentiodynamic Polarization: This technique provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For many triazole-based inhibitors, studies show that they act as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions. researchgate.netresearchgate.net This is observed as a significant decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) upon the addition of the inhibitor. The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to study the properties of the inhibitor film at the metal-solution interface. The resulting Nyquist plots for inhibited systems typically show a larger semicircular loop compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct) . A higher Rct value signifies a slower corrosion rate, as the protective film formed by the inhibitor impedes the charge transfer process. researchgate.net The inhibition efficiency can also be calculated from the Rct values.

The data below, derived from studies on related triazole derivatives, illustrates the typical performance observed with these electrochemical methods.

Inhibitor (Similar Triazole Derivative)ConcentrationCorrosion Current Density (icorr) (μA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (IE%)
(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol researchgate.net1.5 x 10-4 M4548995.1
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate researchgate.net200 ppmNot ReportedNot Reported88.6 (from weight loss)
4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivative (TZ1) nih.gov25 x 10-5 M5385894.7

Visual and compositional analysis of the metal surface provides direct evidence of the formation and nature of the protective inhibitor film.

Scanning Electron Microscopy (SEM): SEM images of a metal surface exposed to a corrosive medium without an inhibitor typically show a rough and damaged surface. In contrast, surfaces treated with an effective triazole inhibitor exhibit a much smoother topography, confirming that the inhibitor has formed a protective layer that mitigates the corrosive attack. researchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at a high resolution. It can quantify the surface roughness, showing a significant decrease in the average roughness for inhibitor-treated surfaces compared to untreated ones. This further validates the formation of a uniform and protective film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the surface. Analysis of an inhibited metal surface can detect the presence of nitrogen, sulfur, and carbon, confirming the adsorption of the triazole-sulfonamide molecule onto the surface.

Quantum chemical calculations, often performed using Density Functional Theory (DFT), offer molecular-level insights into the interaction between the inhibitor and the metal surface. core.ac.uk These theoretical studies help correlate the molecular structure of an inhibitor with its performance. researchgate.netresearchgate.net

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and thus, potentially higher inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can influence the adsorption process, although its correlation with inhibition efficiency is not always straightforward.

Fraction of Electrons Transferred (ΔN): This parameter indicates the tendency of the inhibitor molecule to donate electrons to the metal surface.

Computational results for various triazole derivatives consistently show that the triazole ring and associated heteroatoms are the primary sites for interaction and adsorption on the metal surface. researchgate.netresearchgate.net

Inhibitor (Related Triazole Derivative)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol core.ac.uk-6.02-1.724.302.22
4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol core.ac.uk-5.91-1.024.895.05
(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol researchgate.net-5.69-0.914.783.58

Applications in Advanced Materials Science

The structural features of this compound make it a candidate for incorporation into more complex material systems. Triazoles, in general, are valued in materials science for their thermal stability, ability to coordinate with metals, and role in forming structured molecular assemblies. nih.gov

The incorporation of specific functional molecules into polymer chains is a common strategy for creating advanced materials with tailored properties. Triazole derivatives can be integrated into polymer matrices to enhance characteristics such as thermal stability, metal adhesion, or to impart specific functionalities like corrosion resistance or sensing capabilities.

One approach is through electropolymerization, where a monomer containing the desired functional group (like a triazole) is polymerized directly onto a conductive surface. For instance, studies have shown that a polymeric film of 3,5-diamino-1,2,4-triazole can be synthesized and deposited on an electrode surface. nih.gov Such polymer films, characterized by techniques like IR, SEM, and AFM, can create robust and functional coatings. nih.gov The integration of a molecule like this compound into a polymer backbone could yield a material with inherent anti-corrosive properties, suitable for protective coatings on metals.

Development of Liquid Crystalline Materials and Investigation of Mesomorphic Behavior

The incorporation of heterocyclic rings into molecular structures is a key strategy in the design of novel liquid crystalline materials. The inherent properties of the triazole ring, such as its rigidity, dipole moment, and potential for hydrogen bonding, make it a compelling candidate for constructing mesogens. arid.myresearchgate.net While five-membered heterocycles have been explored less than their six-membered counterparts due to potential non-linearity which can disrupt mesophase stability, their unique electronic and structural characteristics offer opportunities for creating materials with novel properties. arid.myresearchgate.net

While the general class of triazole-containing compounds has been investigated for liquid crystalline properties, specific studies focusing on the mesomorphic behavior of this compound have not been extensively reported in the reviewed scientific literature. The combination of the polar sulfonamide group with the triazole ring suggests that such a molecule could exhibit interesting intermolecular interactions, but dedicated synthesis and characterization would be required to confirm any liquid crystalline behavior.

Exploration in Optoelectronic Devices (e.g., OLEDs) as Electron Transport/Hole Blocking Materials

In the field of organic electronics, materials with specific charge-transport properties are essential for the fabrication of devices like Organic Light-Emitting Diodes (OLEDs). The efficiency of an OLED is critically dependent on the balanced injection and transport of electrons and holes to the emissive layer. Heterocyclic compounds, particularly those rich in nitrogen like triazoles, are recognized for their electron-deficient nature, which makes them excellent candidates for use as electron-transport materials (ETMs) or hole-blocking materials (HBMs). arid.myresearchgate.net

The 1,2,4-triazole (B32235) scaffold has been successfully incorporated into molecules used in OLEDs, where it facilitates electron transport. arid.my The high nitrogen content affects the electron distribution within the molecule and enhances intramolecular electron transport. arid.my Similarly, the 1,2,3-triazole ring can serve as a building block for functional heteroaromatic materials used in optoelectronics. rsc.org These materials are designed to possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode and high-lying Highest Occupied Molecular Orbital (HOMO) to block the passage of holes from the emissive layer, thereby confining charge recombination to the desired zone and enhancing device efficiency.

Although the 1-methyl-1,2,3-triazole core is a relevant structural motif for this application, specific research detailing the synthesis and performance of this compound as an ETM or HBM in OLEDs is not prominent in the available literature. The electron-withdrawing nature of the sulfonamide group could potentially enhance the electron-transporting properties of the triazole core, making this an area worthy of future investigation.

Design of Ligands for Metal Complexes in Catalysis and Coordination Chemistry

The 1,2,3-triazole ring is a highly versatile ligand in coordination chemistry. The three nitrogen atoms of the ring can act as donor sites, allowing it to coordinate with a wide range of transition metals. rsc.org This coordination ability is fundamental to its use in constructing metal-organic frameworks (MOFs), catalysts, and other functional materials. mdpi.comnih.govnih.gov The specific coordination mode can vary, and the triazole can act as a monodentate, bidentate, or bridging ligand, facilitating the self-assembly of complex supramolecular structures. rsc.orgmdpi.com

The compound this compound contains both the triazole ring and a sulfonamide group, both of which possess potential metal-coordinating atoms. The sulfonamide moiety can coordinate to metal ions through its nitrogen or oxygen atoms, a property that has been exploited in the design of various biologically active metal complexes. tandfonline.comresearchgate.net This dual functionality suggests that this compound could act as a multidentate ligand, binding to a metal center through both the triazole nitrogens and the sulfonamide group.

While direct studies of metal complexes with this compound are not widely documented, research on related structures provides insight into its potential. For example, sulfonate-functionalized triazoles have been used to synthesize trinuclear metal complexes with interesting magnetic properties. mdpi.com Furthermore, Schiff base ligands derived from 1,2,4-triazoles have been shown to coordinate with metals like Co(II), Ni(II), Cu(II), and Zn(II) in a tridentate fashion. nih.gov These examples highlight the potential of combining triazole and sulfonamide functionalities to create novel ligands for catalysis and materials science. chemscene.com

Mechanistic Biological Investigations (In Vitro and Biochemical Focus)

Enzyme Inhibition Studies and Biochemical Characterization

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famous for its role in the first synthetic antibacterial agents. Its mechanism of action often involves the inhibition of specific enzymes crucial for a pathogen's survival or for pathological processes in humans. researchgate.net The 1,2,3-triazole ring is frequently used as a stable and synthetically accessible scaffold to append various functional groups, creating hybrid molecules with tailored biological activities. researchgate.net The combination of these two moieties in this compound makes it and its analogues prime candidates for investigation as inhibitors of several important enzyme classes.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Carbonic Anhydrases, Dihydropteroate (B1496061) Synthase, DPP-4)

Carbonic Anhydrases (CAs): Primary sulfonamides (R-SO₂NH₂) are classic inhibitors of zinc-containing carbonic anhydrase enzymes. Kinetic studies on a wide range of sulfonamides incorporating 1,2,3-triazole moieties have demonstrated potent inhibition against various human CA isoforms (hCAs). researchgate.netdrugbank.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The triazole portion of the inhibitor, often referred to as the "tail," plays a crucial role in establishing additional interactions within the enzyme's active site, which can lead to high potency and isoform selectivity. drugbank.com For instance, fluorescent sulfonamides incorporating a 1,2,3-triazole were shown to be poor inhibitors of the cytosolic isoform hCA I but effective, low-nanomolar inhibitors of hCA II and the tumor-associated isoforms hCA IX and XII. drugbank.com

Dihydropteroate Synthase (DHPS): Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. frontiersin.org They act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA). frontiersin.orgnih.gov Kinetic analyses show that sulfonamides not only compete with pABA for binding to the active site but can also be incorporated by the enzyme into a dead-end pterin-sulfa product, effectively halting the pathway. frontiersin.org The affinity of DHPS for pABA and the inhibitory potency of sulfonamides are key parameters determined through kinetic studies. The emergence of resistance is often linked to mutations in the DHPS enzyme that reduce its affinity for sulfonamide drugs while largely maintaining its affinity for pABA. frontiersin.org

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral antidiabetic drugs that work by prolonging the action of incretin (B1656795) hormones like GLP-1. nih.govwisdomlib.org Both triazole and sulfonamide scaffolds have been extensively used to develop potent and selective DPP-4 inhibitors. nih.govwisdomlib.orgrsc.org For example, novel hybrid sulfonamide-1,3,5-triazine–thiazole derivatives have been synthesized and shown to inhibit DPP-4 with nanomolar potency. rsc.org Kinetic analysis of these inhibitors often reveals a reversible, competitive, or mixed-type inhibition mechanism. nih.gov Molecular docking studies suggest that these compounds bind to the catalytic triad (B1167595) (Ser630, Asp708, His740) and occupy the S1 and S2 pockets of the enzyme's active site. rsc.org

X-ray Crystallography of Enzyme-Inhibitor Co-crystals for Binding Mode Elucidation

Carbonic Anhydrases: X-ray crystallography has been indispensable in elucidating the precise binding mode of sulfonamide inhibitors to carbonic anhydrases. High-resolution crystal structures of hCA II in complex with various sulfonamides, including those with triazole tails, confirm a canonical binding mechanism. drugbank.comnih.gov The sulfonamide's nitrogen atom becomes deprotonated and coordinates directly to the catalytic Zn(II) ion in the active site, displacing the zinc-bound water/hydroxide molecule. The NH₂ group of the sulfonamide also acts as a hydrogen bond donor to the backbone carbonyl oxygen of residue Thr199. The "tail" portion of the inhibitor, such as a 1-methyl-1,2,3-triazole group, extends into the active site cavity, where it can form van der Waals contacts or hydrogen bonds with residues in either the hydrophobic or hydrophilic halves of the active site, thereby dictating the inhibitor's potency and isoform selectivity. drugbank.comnih.gov

Dihydropteroate Synthase: Structural biology has provided a clear picture of how sulfonamides inhibit DHPS. nih.govnih.gov Co-crystal structures of DHPS with sulfonamides reveal that the inhibitor binds in the same pocket as the natural substrate, pABA. nih.govamanote.com The sulfonamide group mimics the carboxylate of pABA, forming critical interactions with conserved arginine residues in the active site. The aniline (B41778) nitrogen of the sulfonamide occupies the same position as the aniline nitrogen of pABA. The structure of DHPS from E. coli shows the enzyme as an eight-stranded α/β-barrel, with the active site located in a deep cleft. nih.gov Crystallographic studies have also been instrumental in understanding resistance; they reveal how mutations in active site loops can sterically hinder the binding of bulkier sulfonamides without preventing the binding of the smaller pABA substrate. frontiersin.orgnih.gov

Structure-Based and Ligand-Based Design Approaches for Potent Inhibitors

The design of potent inhibitors based on the this compound scaffold often employs both structure-based and ligand-based strategies. These approaches are crucial in optimizing the interaction between the compound and its biological target.

Structure-Based Design: This method relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. For instance, the 1,2,3-triazole ring is a key pharmacophore that can engage in various interactions, including hydrogen bonding and π-π stacking, with amino acid residues in the active site of an enzyme. nih.gov The sulfonamide group is a well-known zinc-binding group and is often incorporated into inhibitors of metalloenzymes. By understanding the topography and chemical environment of the active site, medicinal chemists can rationally design derivatives of this compound with enhanced potency and selectivity. For example, in the design of carbonic anhydrase inhibitors, the sulfonamide moiety coordinates to the zinc ion in the active site, while the triazole core and its substituents can be modified to optimize interactions with the surrounding amino acid residues, thereby improving binding affinity and isoform selectivity.

Ligand-Based Design: When the three-dimensional structure of the target is unknown, ligand-based design methods become essential. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. By studying the structure-activity relationships (SAR) of a series of known active compounds, researchers can build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For this compound derivatives, this would involve identifying the key contributions of the methyl group, the triazole ring, and the sulfonamide moiety to the inhibitory activity. For example, a study on a series of 1,2,3-triazole-containing hybrids identified that the triazole ring acts as a versatile linker, connecting different pharmacophoric fragments to create potent and selective inhibitors. nih.gov

A notable example of inhibitor design involves the development of new celecoxib (B62257) analogs. In this work, the pyrazole (B372694) ring of celecoxib was replaced with a 1,2,3-triazole moiety linked to a sulfonamide group, a crucial pharmacophore for COX-2 inhibition. nih.gov This modification aimed to create hybrid molecules with both anti-inflammatory and anti-cancer activities. nih.gov

In Vitro Cellular Activity and Molecular Pathway Modulation

Derivatives based on the this compound scaffold have demonstrated significant in vitro activity against a range of cancer cell lines, bacteria, and fungi, as well as some viruses. Their mechanisms of action often involve the modulation of key molecular pathways.

Antiproliferative Mechanisms against Defined Cancer Cell Lines

The antiproliferative activity of 1,2,3-triazole derivatives has been evaluated against various cancer cell lines. These compounds can induce cell death through mechanisms such as apoptosis and cell cycle arrest. nih.gov

One study investigated a series of coumarin-triazole hybrids and found that they exhibited cytotoxic activity against the MCF7 breast cancer cell line, with some compounds showing significantly lower IC50 values than the standard drug cisplatin. nih.gov The mechanism of action for these hybrids was suggested to involve the induction of apoptosis and disruption of the mitochondrial membrane potential. nih.gov Another study on 1,2,3-triazole compounds showed they can induce apoptosis, enhance reactive oxygen species (ROS) and nitric oxide levels, and cause cell cycle arrest in the G1 phase in A549 lung cancer cells. nih.gov This was accompanied by the downregulation of the PI3K/p-Akt pathway, which led to the activation of pro-apoptotic proteins like Bax and caspases. nih.gov

Cell LineCompound TypeObserved EffectIC50 ValuesReference
MCF7 (Breast Cancer)Coumarin-1,2,3-triazole hybridsCytotoxicity, Apoptosis Induction, Mitochondrial Membrane Disruption2.66 - 10.08 µM nih.gov
A549 (Lung Cancer)1,2,3-triazole derivative [IIIM(S)-RS98]Apoptosis, G1 Phase Cell Cycle Arrest, Increased ROS- nih.gov
K562 (Leukemia)1,3,4-Oxadiazole and 1,2,4-Triazole derivativesAntiproliferative Activity- ddtjournal.com
Antimicrobial Mechanisms against Bacterial and Fungal Strains

The 1,2,4-triazole scaffold, a close relative of the 1,2,3-triazole, is a well-established pharmacophore in antifungal agents like fluconazole (B54011) and itraconazole. nih.gov These compounds often target the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.gov The disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately fungal cell death.

Similarly, derivatives of 1,2,3-triazoles have shown promising antimicrobial activity. For example, a series of novel 1,2,4-triazole derivatives demonstrated strong antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus, with some compounds being more potent than the standard drugs ketoconazole (B1673606) and streptomycin, respectively. researchgate.net Another study on new 1,2,3-triazole derivatives of 2-phenyl benzimidazole (B57391) showed moderate to potent activity against both gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria, as well as the fungus Candida albicans. rdd.edu.iq The mechanism of action for these triazole-based compounds can involve the inhibition of specific microbial enzymes or the disruption of cell wall and membrane integrity. researchgate.net

OrganismCompound TypeObserved EffectReference
Microsporum gypseum (Fungus)1,2,4-Triazole derivativesAntifungal activity researchgate.net
Staphylococcus aureus (Bacteria)1,2,4-Triazole derivativesAntibacterial activity researchgate.net
Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumonia (Bacteria)1,2,3-Triazole derivatives of 2-phenyl benzimidazoleAntibacterial activity rdd.edu.iq
Candida albicans (Fungus)1,2,3-Triazole derivatives of 2-phenyl benzimidazoleAntifungal activity rdd.edu.iq
Antiviral Mechanisms in Cell Culture Models

The 1,2,3-triazole nucleus is also a feature in some antiviral compounds. The antiviral drug ribavirin, a 1,2,4-triazole derivative, is a broad-spectrum antiviral agent. nih.gov While research specifically on the antiviral mechanisms of this compound is limited, related triazole compounds have shown promise. For instance, phenylpyrazolone-1,2,3-triazole hybrids have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov The triazole ring's ability to form hydrogen bonds and its metabolic stability make it an attractive scaffold for the design of new antiviral agents. nih.gov The mechanism of action of such compounds often involves the inhibition of key viral enzymes, such as proteases or polymerases, which are essential for viral replication.

DNA/RNA Interaction Studies

The interaction of small molecules with DNA and RNA is a critical area of research, particularly in the development of anticancer and antiviral agents. While specific studies on DNA photocleavage or intercalation analysis for this compound were not found, the general class of triazole-containing compounds has been investigated for its potential to interact with nucleic acids. The planar and aromatic nature of the triazole ring suggests that it could potentially intercalate between the base pairs of DNA. Furthermore, the substituents on the triazole ring could be designed to interact with the major or minor grooves of the DNA helix. Such interactions can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

Role as Building Blocks in Supramolecular Chemistry and Self-Assembly

Beyond its applications in medicinal chemistry, the 1,2,3-triazole moiety is a valuable building block in supramolecular chemistry and the self-assembly of complex architectures. rsc.org The "click" chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reliability has made the triazole ring a popular linker for connecting different molecular components.

The 1,2,3-triazole ring possesses a unique set of properties that make it suitable for supramolecular chemistry. It has a significant dipole moment and can act as both a hydrogen bond donor (C-H) and acceptor (N atoms). rsc.org These features allow it to participate in a variety of non-covalent interactions, which are the driving forces behind self-assembly processes. By incorporating this compound or its derivatives into larger molecules, researchers can create well-defined supramolecular structures such as polymers, dendrimers, and molecular cages. These structures have potential applications in materials science, catalysis, and drug delivery. The ability of the triazole to coordinate with metal ions further expands its utility in the construction of metallo-supramolecular assemblies. rsc.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Metrics

The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonamide and its derivatives is an area ripe for innovation, with a focus on environmentally benign and efficient processes. Early synthetic routes to the key precursor, a triazolesulfonyl chloride, involved hazardous reagents and challenging conditions, limiting their scalability. nih.gov A significant advancement has been the development of a three-step route commencing from a commercially available sodium salt, which utilizes a safe and inexpensive chlorinating agent, 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione. nih.gov

Future research should build upon this foundation, exploring novel catalytic systems that enhance atom economy and adhere to green chemistry principles. nih.govrsc.org The use of magnetically recoverable and reusable nanocatalysts, for instance, has shown promise in the synthesis of other 1,2,3-triazole-based sulfonamides and could be adapted for this specific compound. researchgate.net Furthermore, the exploration of alternative energy sources such as microwave irradiation and sonochemistry could lead to faster reactions, higher yields, and reduced energy consumption. nih.govrsc.orgmdpi.com The development of one-pot multicomponent reactions, a hallmark of green chemistry, would also be a significant step forward, minimizing waste and simplifying purification processes. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Triazole Sulfonamides

MethodAdvantagesDisadvantagesPotential for this compound
Traditional Synthesis Established ProceduresUse of hazardous reagents, harsh conditions, poor atom economy. nih.govCurrent methods are being improved for better scalability and safety. nih.gov
Green Chemistry Approaches Use of safer solvents (e.g., water), reduced energy consumption, higher atom economy. nih.govrsc.orgMay require optimization of reaction conditions and catalyst development.High potential for developing more sustainable and cost-effective manufacturing processes. rsc.org
Nanocatalysis High catalytic activity, recyclability, and reusability of the catalyst. researchgate.netPotential for catalyst leaching and the need for robust catalyst design.Could lead to highly efficient and environmentally friendly synthetic routes. researchgate.net
Microwave/Ultrasound-Assisted Synthesis Rapid reaction times, increased yields, and enhanced reaction control. rsc.orgmdpi.comRequires specialized equipment.Offers a pathway to accelerate the synthesis and derivatization of the target compound. mdpi.com

Exploration of Unconventional Reactivity and Derivatization for Enhanced Functionality

The inherent chemical functionalities of this compound—the triazole ring and the sulfonamide group—offer a playground for chemical modification to enhance its properties. The 1,2,3-triazole moiety, often installed via "click chemistry," is not merely a passive linker but can actively participate in molecular interactions. nih.gov Future research should delve into the unconventional reactivity of this heterocycle, moving beyond its role as a stable scaffold.

Strategies for post-cycloaddition functionalization of the triazole ring could unlock novel derivatives with tailored biological activities. scielo.br This could involve, for example, the selective introduction of substituents at the remaining open position of the triazole ring to probe structure-activity relationships more deeply. Furthermore, the sulfonamide group presents another handle for derivatization, allowing for the synthesis of a diverse library of compounds with potentially altered solubility, binding affinity, and pharmacokinetic profiles.

Advanced Computational Modeling for Predictive Material Design and Reaction Outcomes

Computational tools are becoming indispensable in modern chemistry for predicting molecular properties and reaction outcomes, thereby accelerating the design of new materials and drugs. For this compound, advanced computational modeling can provide profound insights into its behavior and guide the synthesis of next-generation analogs.

Molecular docking studies, for instance, can elucidate the binding modes of this compound with its biological targets, such as GlyT-1, and help in designing derivatives with improved affinity and selectivity. nih.govnih.govnih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, predicting sites susceptible to metabolic attack or chemical modification. acs.org These computational approaches, when used in concert, can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing drug discovery. nih.gov These powerful tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods.

For this compound, AI and ML algorithms can be trained on existing data for related triazole and sulfonamide compounds to predict the biological activities of novel, unsynthesized derivatives. mdpi.com This approach can guide the design of new compounds with enhanced potency and selectivity. mdpi.com Furthermore, AI can be used to optimize synthetic routes, predict reaction yields, and even propose novel synthetic pathways that are more efficient and sustainable.

Expanding Applications in Environmental Science (e.g., sensing, remediation)

While the primary focus on this compound has been in medicinal chemistry, its unique structural features suggest potential applications in environmental science. The triazole moiety is known for its ability to coordinate with metal ions, opening the door for the development of selective sensors for environmental pollutants. acs.org

Future research could explore the design of chemosensors based on this compound for the detection of heavy metal ions or other environmental contaminants in water and soil. A related compound, 1-methyl-1H-1,2,4-triazole, has already been investigated for monitoring soil contamination from rocket fuel, indicating the potential of this class of compounds in environmental analysis. nih.gov Additionally, the stability of the triazole ring suggests that derivatives of this compound could be developed for the remediation of contaminated sites, potentially acting as sequestering agents for pollutants. epa.gov

Elucidation of Broader Molecular Interaction Profiles in Complex Biological Systems

The initial discovery of this compound as a GlyT-1 inhibitor is just the beginning of understanding its biological activity. It is crucial to elucidate its broader molecular interaction profile within complex biological systems to identify potential off-target effects and uncover new therapeutic opportunities.

Modern chemoproteomics and activity-based protein profiling techniques can be employed to identify the full spectrum of proteins that interact with this compound in a cellular context. This will provide a more comprehensive understanding of its mechanism of action and potential polypharmacology. Such studies have been conducted on other triazole-sulfonamide hybrids, revealing interactions with enzymes like carbonic anhydrases. nih.govnih.gov A deeper understanding of these interactions is essential for the development of safer and more effective drugs.

Design of Next-Generation Molecular Probes for Fundamental Biological Research

The unique properties of the 1,2,3-triazole ring make it an excellent scaffold for the design of molecular probes to investigate fundamental biological processes. nih.gov Its stability and the ability to be readily introduced into molecules via click chemistry allow for the facile synthesis of probes for a variety of applications.

Future research could focus on developing fluorescently-labeled or biotinylated derivatives of this compound to visualize its distribution in cells and tissues and to identify its binding partners. Triazole-modified nucleic acids have already demonstrated their utility as probes in bioorganic and medicinal chemistry. nih.gov By adapting these principles, this specific sulfonamide could be transformed into a powerful tool for studying the intricacies of neurotransmitter transport and other biological phenomena.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-1H-1,2,3-triazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of triazole-sulfonamide derivatives typically involves multi-step protocols. For example, the triazole core can be formed via cyclization reactions using azides and alkynes (Click chemistry) , while sulfonamide groups are introduced via sulfonyl chloride intermediates (e.g., reacting with amines under anhydrous conditions) . Key variables include:

  • Temperature control : High temperatures (>80°C) may lead to decomposition of the sulfonamide group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require rigorous purification .
  • Catalysts : Copper(I) catalysts (e.g., CuI) accelerate triazole formation but require removal via chelation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and sulfonamide group (δ 3.0–3.5 ppm for methyl-sulfonamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 217.06) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Use C18 columns and acetonitrile/water gradients .

Note : X-ray crystallography resolves structural ambiguities (e.g., confirming regioselectivity in triazole substitution) .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for formulation?

Methodological Answer: Solubility is critical for in vitro assays. Empirical testing in DMSO, water, and ethanol reveals:

  • DMSO : High solubility (>50 mg/mL), ideal for stock solutions.
  • Water : Limited solubility (<1 mg/mL), necessitating surfactants or co-solvents .
  • Ethanol : Moderate solubility (~10 mg/mL), useful for kinetic studies.

Experimental Design : Use shake-flask method with HPLC quantification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The sulfonamide group acts as a leaving group under basic conditions. For example:

  • Reaction with alkyl halides : The sulfonamide nitrogen undergoes alkylation, forming N-alkyl derivatives. Kinetic studies show second-order dependence on substrate and base concentration .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies, revealing steric hindrance from the triazole ring slows reactivity .

Data Contradiction : Experimental yields often fall below theoretical predictions due to competing hydrolysis pathways .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial activity?

Methodological Answer:

  • Core modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the triazole 4-position enhances bacterial membrane penetration .
  • Sulfonamide substitution : Bulkier aryl groups improve binding to dihydropteroate synthase (IC50_{50} reduced by 40% vs. methyl) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%), blood-brain barrier penetration (low), and CYP450 interactions .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) model binding to serum albumin, showing moderate protein binding (~75%) .

Validation : Correlate in silico predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can factorial design optimize the synthesis and purification of this compound?

Methodological Answer: A 23^3 factorial design evaluates three factors: temperature (X1), catalyst loading (X2), and reaction time (X3).

  • Response variables : Yield, purity, and reaction cost.
  • Statistical analysis : ANOVA identifies temperature as the most significant factor (p < 0.05) .

Q. Example Design Matrix :

RunX1 (°C)X2 (mol%)X3 (h)Yield (%)
1605458
2805672

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., MIC vs. time-kill curves) .
  • Reproducibility checks : Validate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Case Study : Discrepancies in antifungal activity may arise from differences in fungal strain viability thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.